molecular formula C11H15N7O2 B14606529 2,6-Diacetylpyridine disemicarbazone CAS No. 59169-68-5

2,6-Diacetylpyridine disemicarbazone

Cat. No.: B14606529
CAS No.: 59169-68-5
M. Wt: 277.28 g/mol
InChI Key: CCNROAALLUYANQ-UHFFFAOYSA-N
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Description

2,6-Diacetylpyridine disemicarbazone is an organic compound that has garnered significant interest in the fields of chemistry and biology. This compound is known for its ability to form complexes with various metal ions, which can exhibit unique biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diacetylpyridine disemicarbazone typically involves the reaction of 2,6-diacetylpyridine with semicarbazide under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{2,6-Diacetylpyridine} + \text{Semicarbazide} \rightarrow \text{this compound} ]

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly reported. the principles of scaling up the reaction involve optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2,6-Diacetylpyridine disemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound.

Properties

CAS No.

59169-68-5

Molecular Formula

C11H15N7O2

Molecular Weight

277.28 g/mol

IUPAC Name

[1-[6-[N-(carbamoylamino)-C-methylcarbonimidoyl]pyridin-2-yl]ethylideneamino]urea

InChI

InChI=1S/C11H15N7O2/c1-6(15-17-10(12)19)8-4-3-5-9(14-8)7(2)16-18-11(13)20/h3-5H,1-2H3,(H3,12,17,19)(H3,13,18,20)

InChI Key

CCNROAALLUYANQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)N)C1=NC(=CC=C1)C(=NNC(=O)N)C

Origin of Product

United States

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